Structural Basis for Analytical Specificity
Roflumilast Impurity E is chemically distinct from the parent drug Roflumilast due to the replacement of the cyclopropylmethoxy group at the 3-position with a hydroxyl group [1]. This single modification results in a significant difference in molecular weight and formula (349.12 Da, C13H8Cl2F2N2O3) compared to Roflumilast (403.21 Da, C17H14Cl2F2N2O3), a quantifiable difference of 54.09 Da, and compared to the primary active metabolite Roflumilast N-oxide (419.21 Da, C17H14Cl2F2N2O4) .
| Evidence Dimension | Molecular Weight & Formula |
|---|---|
| Target Compound Data | MW: 349.12 Da; Formula: C13H8Cl2F2N2O3 |
| Comparator Or Baseline | Roflumilast (MW: 403.21 Da); Roflumilast N-oxide (MW: 419.21 Da) |
| Quantified Difference | ΔMW: -54.09 Da (vs. Roflumilast), -70.09 Da (vs. N-oxide) |
| Conditions | Calculated based on elemental composition [2] |
Why This Matters
This distinct molecular identity is essential for developing specific analytical methods, as mass spectrometric detection and chromatographic separation rely on these precise molecular differences.
- [1] Lin, Y., Huang, P., Qi, H., Chen, L., & Wang, D. (2013). Isolation, synthesis and structure confirmation of the impurity in crude roflumilast product. Research on Chemical Intermediates, 39(7), 3111–3115. View Source
- [2] PubChem. (n.d.). Roflumilast. Retrieved 2026. View Source
